molecular formula C18H16O5 B485999 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one CAS No. 55377-46-3

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Cat. No.: B485999
CAS No.: 55377-46-3
M. Wt: 312.3g/mol
InChI Key: ZBHXTOAOZYOSCO-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a high-purity chemical compound with the molecular formula C18H16O7, intended for research and development applications . This synthetic derivative features the benzofuran scaffold, a motif of high interest in medicinal chemistry due to its wide spectrum of reported biological activities . Benzo[b]furan derivatives are extensively investigated in pharmaceutical research for their potential as anticancer, antibacterial, and antifungal agents, making them valuable templates in drug discovery programs . The 3,4-dimethoxyphenyl substituent in its structure is a common pharmacophore found in bioactive molecules, which may influence the compound's physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a building block for the development of novel heterocyclic compounds. It is strictly for laboratory research use. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-21-15-8-7-11(9-17(15)22-2)14(19)10-16-12-5-3-4-6-13(12)18(20)23-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHXTOAOZYOSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps to form the benzofuran ring . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has shown that modifications in the benzofuran structure can enhance its potency against specific cancer types. In particular, compounds with methoxy groups at certain positions on the benzofuran ring have shown increased activity compared to their unsubstituted counterparts. This suggests that 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one could be a promising candidate for further development as an anticancer agent .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive properties. A study indicated that a related benzofuran derivative exhibited potent antinociceptive effects in various pain models, suggesting potential applications in pain management therapies. The compound demonstrated significant inhibition of pain responses, indicating its potential as a new analgesic drug .

Synthesis and Evaluation

A comprehensive review of benzo[b]furan derivatives highlighted the synthesis of various analogs, including those similar to this compound. These studies involved multiple steps including cyclization reactions and modifications that improved yield and biological activity. For example, one study reported a series of amino derivatives with enhanced antiproliferative activity when compared to their parent compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Research findings indicated that substituents at specific positions on the benzofuran ring significantly influence biological activity. For example, introducing methoxy groups at the C–6 position resulted in higher antiproliferative activity than those at the C–7 position . This insight into SAR can guide future synthetic efforts to develop more potent analogs.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs of the target compound, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activities (If Reported)
Target Compound C₁₈H₁₆O₅ 312.3 3,4-Dimethoxyphenyl via oxoethyl chain Not explicitly reported
3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one C₂₂H₁₈O₄ 346.38 Two 2-methoxyphenyl groups at position 3 Not reported
3-(Imidazole-phenyl)-2-benzofuran-1(3H)-one C₁₉H₁₄N₂O₃ 318.33 4-(Imidazol-1-yl)phenyl group Potential kinase or protease inhibition
Curcumin analog (3e) C₂₃H₂₂O₆ 394.4 Cyclopentanone with dimethoxy acryloyl Antioxidant, ACE inhibition
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one C₁₆H₁₅NO₂ 253.3 3,4-Dimethylanilino group Structural studies only

Key Observations :

  • Substituent Position : The target compound’s 3,4-dimethoxy group distinguishes it from analogs like 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one, which has substituents at both 3-positions. This impacts steric hindrance and electronic properties.
  • Biological Activity : Curcumin analogs (e.g., 3e) with similar dimethoxy motifs exhibit antioxidant and ACE inhibitory effects, suggesting the target compound may share these properties .

Physical and Crystallographic Properties

  • Melting Points : Analogs such as 3-(indol-3-yl)-pyrazin-2-one derivatives exhibit high melting points (~259°C), indicative of strong intermolecular interactions .
  • Crystal Packing: Benzofuranone derivatives (e.g., 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one) form planar structures with dihedral angles >85° between aromatic rings, stabilized by N–H···O hydrogen bonds and π-π interactions . The target compound’s oxoethyl chain may disrupt such packing, altering solubility.

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Methoxy Groups: The 3,4-dimethoxy configuration enhances antioxidant and enzyme inhibitory activities compared to mono-methoxy or hydroxylated analogs .
  • Chain Flexibility : The oxoethyl chain in the target compound may improve membrane permeability compared to rigid analogs (e.g., 3,3-bis-phenyl derivatives) .

Computational and Experimental Studies

  • Crystallography: SHELXL software () is widely used for refining benzofuranone derivatives, confirming planar geometries and hydrogen-bonding networks .

Biological Activity

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one, commonly referred to as a benzofuran derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the CAS number 55377-46-3, exhibits a molecular formula of C18H16O5 and a molar mass of 312.32 g/mol. Its structure features a benzofuran core linked to a dimethoxyphenyl group, which is crucial for its biological effects.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent . The compound has been evaluated against various cancer cell lines, showing significant antiproliferative effects. For instance, in a study involving multiple cancer cell lines, it was found to inhibit growth effectively, with GI50 values indicating potent activity:

Cell LineGI50 Value (µM)
MDA-MB-4350.229
HT29<0.01
Jurkat0.237

The presence of the 3,4-dimethoxyphenyl group appears to enhance its efficacy compared to other derivatives lacking this substitution .

The mechanism by which this compound exerts its anticancer effects has been explored through molecular docking studies. These studies suggest that the compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division . The calculated free energy of interaction was approximately -7.74 kcal/mol, indicating a stable binding affinity.

Antinociceptive Activity

In addition to its anticancer properties, this compound also exhibits antinociceptive activity . A study demonstrated that it significantly reduces pain responses in animal models through both central and peripheral mechanisms. The ID50 values for various pain tests (e.g., formalin test) were notably lower than those for standard analgesics like acetaminophen and aspirin:

Test TypeID50 Value (µmol/kg)
Writhing6.1
Formalin Phase 127.3
Capsaicin12.6

These findings suggest that the compound could serve as a lead for developing new analgesic drugs .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by their structural components. In the case of this compound:

  • Dimethoxy Substitution : The methoxy groups at positions 3 and 4 on the phenyl ring enhance lipophilicity and may facilitate better interaction with biological targets.
  • Benzofuran Core : The benzofuran structure contributes to the compound's ability to penetrate biological membranes and interact with intracellular targets.

Comparative Analysis of Related Compounds

A comparative analysis with other benzofuran derivatives reveals that modifications in substituents can lead to varying degrees of biological activity:

CompoundAnticancer Activity (GI50 µM)Antinociceptive Activity (ID50 µmol/kg)
3-[2-(3,4-dimethoxyphenyl)...<0.016.1
Compound A0.515
Compound B1.08

This table illustrates how structural variations can significantly impact the pharmacological profiles of related compounds.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-435 Cells : This research demonstrated that treatment with the compound resulted in over 70% growth inhibition in melanoma cells, highlighting its potential for targeting aggressive cancer types .
  • Pain Model Evaluation : In a series of experiments assessing pain relief in murine models, the compound outperformed traditional analgesics in both acute and chronic pain scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Reactant of Route 2
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one

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